molecular formula C19H21N3O2S2 B2952922 3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 851409-24-0

3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2952922
CAS No.: 851409-24-0
M. Wt: 387.52
InChI Key: JCUDQJKGUITULS-UHFFFAOYSA-N
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Description

The compound 3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (hereafter referred to as the "target compound") is a thieno[3,2-d]pyrimidin-4(3H)-one derivative characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 3-Ethyl group: Positioned on the pyrimidinone ring, likely influencing steric and electronic properties.
  • 6-Methyl-6,7-dihydro group: A partially saturated thiophene ring, enhancing conformational rigidity .

The compound’s safety profile highlights significant hazards, including flammability, toxicity (acute oral toxicity, carcinogenicity), and environmental risks (toxic to aquatic life). Strict handling protocols, such as inert gas purging, moisture control, and personal protective equipment, are mandated during use .

Properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-3-21-18(24)17-14(10-12(2)26-17)20-19(21)25-11-16(23)22-9-8-13-6-4-5-7-15(13)22/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUDQJKGUITULS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one represents a novel class of thienopyrimidine derivatives that have garnered attention for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Synthesis

The molecular structure of the compound features a thienopyrimidine core substituted with an ethyl group and an indoline moiety. The synthesis typically involves multi-step reactions starting from commercially available precursors. The key steps include:

  • Formation of the thienopyrimidine scaffold.
  • Introduction of the indoline and ethyl groups through nucleophilic substitution reactions.

Antiviral Activity

Recent studies have highlighted the antiviral properties of similar thienopyrimidine derivatives. For instance, a series of compounds were evaluated for their activity against HIV-1, revealing promising inhibition profiles. The structure-activity relationship (SAR) indicated that modifications on the indoline ring significantly affect antiviral potency.

CompoundEC50 (μM)CC50 (μM)SI (Selectivity Index)
V-25i2.57 ± 0.79>9.85>3.84
V-25b4.85 ± 1.53>9.87>2.03
V-25c5.06 ± 1.43>9.51>1.88

EC50 values indicate effective concentration for 50% inhibition, while CC50 denotes cytotoxicity concentration.

The compound is believed to inhibit viral replication by targeting key proteins involved in the viral life cycle, such as the HIV-1 capsid protein. This inhibition disrupts viral assembly and maturation processes.

Case Studies

Several case studies have been conducted to assess the therapeutic potential of thienopyrimidine derivatives:

  • Study on HIV Inhibition : A study published in Organic & Biomolecular Chemistry demonstrated that a derivative with a similar scaffold exhibited significant antiviral activity with an EC50 value of 5.14 μM against HIV-1 .
  • Cytotoxicity Assessment : In vitro assays on human cell lines showed that while some derivatives were potent antiviral agents, they also exhibited cytotoxic effects at higher concentrations, necessitating further optimization to enhance selectivity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

Core Modifications: Unlike analogues with simple pyrimidin-4(3H)-one cores (e.g., 2a–2c), the target compound incorporates a dihydrothieno ring, enhancing planarity and rigidity .

Position 2 Substituents : The indolin-1-yl-oxoethyl group in the target compound contrasts with nitroaryl substituents in 2a–2c. This difference may confer distinct electronic profiles (e.g., electron-rich vs. electron-deficient systems) and influence solubility or receptor binding .

Synthetic Pathways : Analogues like 2a–2c are synthesized via S-alkylation of 2-thiouracils with phenacyl halides, followed by cyclization in concentrated H₂SO₄ . The target compound’s synthesis likely involves similar S-alkylation steps but with indoline-derived reagents, though explicit details are absent in the evidence.

Table 2: Physicochemical and Hazard Profiles
Compound Name (Source) Melting Point (°C) Flammability Toxicity Profile Environmental Hazards
Target Compound Not Reported High Acute toxicity (oral), carcinogenic Toxic to aquatic life
2a–2c () 215–225 Not Reported Not Reported Not Reported
Compound 1 () Not Reported Not Reported Not Reported Not Reported

Key Observations :

  • Analogues like 2a–2c exhibit narrow melting point ranges (~215–225°C), indicative of crystalline stability, but the target’s melting behavior remains uncharacterized .

Functional Implications of Substituents

  • Indolin-1-yl Group : The indoline moiety in the target compound may enhance π-stacking interactions or modulate solubility compared to nitroaryl groups in 2a–2c. Indoline derivatives are often explored in drug discovery for their bioisosteric properties .

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